molecular formula C42H60O6 B6317525 2,3,6,7,10,11-Hexabutoxytriphenylene CAS No. 70351-85-8

2,3,6,7,10,11-Hexabutoxytriphenylene

Cat. No.: B6317525
CAS No.: 70351-85-8
M. Wt: 660.9 g/mol
InChI Key: KNEJSELDOYMNMV-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexabutoxytriphenylene is a symmetrically substituted polyaromatic compound that serves as a key synthetic intermediate and functional core in advanced materials research. Its structure, featuring a planar triphenylene core peripherally functionalized with six flexible butoxy chains, is engineered to promote self-assembly and tune solubility and processability. This compound is primarily investigated for the development of discotic liquid crystals . The butyl chains enhance solubility in organic solvents and foster the formation of ordered columnar mesophases, which are crucial for applications in organic electronics, such as one-dimensional charge transport in field-effect transistors and photovoltaic devices . Furthermore, the electron-rich nature of the alkoxy-substituted triphenylene core makes it a candidate for constructing porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) when combined with appropriate linkers . Researchers also explore its photophysical properties, as the extended pi-conjugated system can be tailored for use in fluorescent labeling or as a building block for supramolecular polymers . The specific chain length of the butyl group offers a balance between molecular mobility and intermolecular interactions, making this derivative a subject of structure-property relationship studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3,6,7,10,11-hexabutoxytriphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C42H60O6/c1-7-13-19-43-37-25-31-32(26-38(37)44-20-14-8-2)34-28-40(46-22-16-10-4)42(48-24-18-12-6)30-36(34)35-29-41(47-23-17-11-5)39(27-33(31)35)45-21-15-9-3/h25-30H,7-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEJSELDOYMNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name HEXABUTOXYTRIPHENYLENE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID90990547
Record name 2,3,6,7,10,11-Hexabutoxytriphenylene
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Molecular Weight

660.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70351-85-8
Record name HEXABUTOXYTRIPHENYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20464
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triphenylene, 2,3,6,7,10,11-hexabutoxy-
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Record name 2,3,6,7,10,11-Hexabutoxytriphenylene
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Synthetic Methodologies and Chemical Modifications of 2,3,6,7,10,11 Hexabutoxytriphenylene

Regiospecific Synthesis Approaches to Hexasubstituted Triphenylenes

The synthesis of symmetrically and asymmetrically substituted triphenylenes is crucial for tuning their material properties. Efficient and regioselective methods are required to build the core triphenylene (B110318) structure.

Oxidative Cyclisation Techniques (e.g., Scholl Reaction)

The oxidative cyclotrimerization of catechol derivatives is a direct and widely used method for synthesizing 2,3,6,7,10,11-hexasubstituted triphenylenes. The Scholl reaction, a classic method for forming aryl-aryl bonds, is central to this approach. nih.govrsc.org This reaction typically involves the use of a strong oxidizing agent and an acid.

A common and effective reagent for this transformation is iron(III) chloride (FeCl₃). researchgate.netresearchgate.net The reaction proceeds by the oxidative coupling of 1,2-dibutoxybenzene. The use of FeCl₃, often supported on alumina (B75360) or in solvents like nitromethane, can lead to good yields of the desired 2,3,6,7,10,11-hexabutoxytriphenylene. researchgate.netkochi-tech.ac.jp The mechanism involves the generation of radical cations from the catechol ether, which then undergo cyclization and aromatization to form the triphenylene core. nih.gov Modifications to the Scholl reaction conditions, such as the use of other oxidants like molybdenum(V) chloride (MoCl₅) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a strong acid, have also been explored to improve yields and purity. nih.govrsc.org For instance, the DDQ/H⁺ system has been shown to be effective for the synthesis of various polycyclic aromatic hydrocarbons, including triphenylene derivatives. nih.gov

An alternative electrochemical approach involves the anodic oxidation of catechol ketals, which can then be hydrolyzed to yield 2,3,6,7,10,11-hexahydroxytriphenylene (B153668). beilstein-journals.org This precursor can subsequently be alkylated to produce this compound. This electrochemical method, particularly when conducted in propylene (B89431) carbonate, offers a more environmentally benign route by avoiding toxic solvents and facilitating product precipitation, which prevents over-oxidation. beilstein-journals.org

Oxidant/MethodPrecursorProductTypical YieldReference(s)
FeCl₃1,2-DibutoxybenzeneThis compoundGood researchgate.netresearchgate.net
DDQ/H⁺1,2-DialkoxybenzeneHexaalkoxytriphenyleneEfficient nih.gov
Anodic OxidationCatechol Ketal2,3,6,7,10,11-HexahydroxytriphenyleneUp to 80% beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bonds necessary for the triphenylene skeleton, especially for creating unsymmetrical derivatives. researchgate.netuea.ac.uk Reactions like the Suzuki-Miyaura and Stille couplings are instrumental in synthesizing biphenyl (B1667301) and terphenyl precursors, which can then be cyclized to form the triphenylene core. organic-chemistry.orgresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org For instance, a 3,4,3',4'-tetraalkoxybiphenyl can be synthesized via Suzuki coupling and then coupled with a 1,2-dialkoxybenzene in a subsequent oxidative cyclization step to yield an unsymmetrically substituted triphenylene. researchgate.net A two-step sequence involving Suzuki-Miyaura coupling followed by a Scholl oxidation has been demonstrated as a high-yield route to various π-extended triptycenes based on a triphenylene core, often without the need for chromatographic purification. acs.org

The Stille coupling utilizes an organotin reagent reacting with an organohalide, also catalyzed by palladium. organic-chemistry.orgresearchgate.netlibretexts.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Nevertheless, it offers a versatile method for creating complex molecular architectures. Both Suzuki and Stille reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

These cross-coupling strategies provide a modular approach, allowing for the synthesis of a wide variety of triphenylene derivatives with tailored substitution patterns, which is essential for fine-tuning their liquid crystalline and electronic properties. researchgate.netuea.ac.uk

Coupling ReactionKey ReagentsBond FormedAdvantages/DisadvantagesReference(s)
Suzuki-Miyaura Organoboron compound, Organohalide, Pd catalyst, BaseC(sp²) - C(sp²)Low toxicity of boron reagents, stable. wikipedia.orgorganic-chemistry.orglibretexts.orgacs.org
Stille Organotin compound, Organohalide, Pd catalystC(sp²) - C(sp²)Versatile, but tin reagents are toxic. organic-chemistry.orgresearchgate.netlibretexts.org

Photocyclisation Methods for Asymmetrical Derivatives

Photocyclization reactions offer a distinct pathway for the synthesis of polycyclic aromatic hydrocarbons, including asymmetrically functionalized triphenylenes. mdpi.com These reactions typically involve the intramolecular cyclization of a stilbene-like precursor upon irradiation with light, followed by an oxidative step to achieve aromatization.

The classic example is the photocyclization of stilbene (B7821643) to phenanthrene. This concept can be extended to more complex systems. For instance, the oxidative photocyclization of 1,3-distyrylbenzene and its analogues can lead to the formation of triphenylene derivatives. mdpi.com This method is particularly valuable for accessing derivatives that might be difficult to synthesize through traditional thermal cyclization routes. The reaction proceeds via an excited state of the precursor, leading to the formation of a dihydrophenanthrene-type intermediate, which is then oxidized to the final aromatic product. mdpi.com

While not as commonly employed as the Scholl reaction for simple hexasubstituted triphenylenes, photocyclization provides a powerful tool for creating specific, often complex, and asymmetrically substituted polyaromatic structures. digitellinc.com The regioselectivity of the cyclization can be influenced by the substitution pattern of the starting material. Recent developments have focused on using visible light and photocatalysts, making these reactions more sustainable and applicable to a wider range of functional groups. researchgate.net

Derivatization Strategies for Functionalized Triphenylene Cores

Once the triphenylene core is synthesized, further functionalization allows for the fine-tuning of its properties, such as its ability to form liquid crystal phases (mesophase behavior) and its electronic characteristics for use in semiconductor devices.

Introduction of Nitro Substituents and their Impact on Mesophase Behavior

The introduction of polar substituents, such as the nitro group (–NO₂), onto the periphery of a liquid crystalline molecule can significantly alter its intermolecular interactions and, consequently, its mesophase behavior. researchgate.net The strong electron-withdrawing nature of the nitro group can induce or modify dipole moments within the molecule. uea.ac.uk

In the context of triphenylene-based systems, nitration would be expected to have a profound effect. For related calamitic (rod-like) liquid crystals, the lateral introduction of a nitro group has been shown to influence phase transitions. researchgate.net While specific studies on the nitration of this compound are not widely reported, research on analogous systems indicates that such modifications can suppress or enhance certain mesophases. The increased polarity can lead to stronger intermolecular attractions, which might raise melting points and clearing temperatures, but can also disrupt the delicate balance required for columnar phase formation. researchgate.net The position and number of nitro groups would be critical in determining the final properties of the material.

Incorporation of Heteroatoms (e.g., Boron, Nitrogen, Sulfur, Silicon, Germanium, Tin)

Incorporating heteroatoms into the polyaromatic hydrocarbon (PAH) framework of triphenylene is a powerful strategy to modulate its electronic properties for applications in organic electronics. nih.govacs.org

Boron and Nitrogen: The substitution of carbon atoms in the triphenylene core with p-block elements like boron and nitrogen can dramatically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org Density functional theory (DFT) studies on a 2,3,6,7,10,11-hexakis(hexathiol)triphenylene (TTP) core show that introducing nitrogen atoms can improve electron transport. nih.govacs.org Even more strikingly, substituting with boron leads to a significant reduction in the HOMO-LUMO gap, from approximately 3.8 eV in the parent TTP to as low as 1.79 eV in boron-doped derivatives. nih.govacs.org This is attributed to the empty pz orbital of the tricoordinate boron, which increases the electron affinity of the molecule. acs.org Such modifications are key for developing n-type or ambipolar organic semiconductors. nih.gov

Sulfur: Replacing the oxygen atoms in the alkoxy chains with sulfur to create alkylthio chains (–SR) has been shown to influence mesophase behavior and electronic properties. eurekalert.orgrsc.org In thioether triphenylene compounds like hexa(hexylthio)triphenylene (HATS6), the sulfur atoms contribute to high charge mobility within the columnar phase. rsc.org The replacement of ether linkages with thioether linkages can also affect the stability and orientation of the columnar structures when confined. rsc.org In other liquid crystal systems, alkylthio groups have been noted for their high polarizability, which can enhance birefringence. eurekalert.org

Silicon, Germanium, and Tin: The introduction of heavier Group 14 elements can also be achieved. Palladium-catalyzed reactions can be used for the silylation of related compounds. nih.gov Stille coupling, which utilizes organotin reagents, is a direct method for incorporating tin into organic frameworks, although it is often used for creating C-C bonds rather than direct core substitution. libretexts.orgresearchgate.net These heavier elements can influence the electronic structure and intermolecular packing in ways distinct from their lighter congeners.

HeteroatomMethod of IncorporationImpact on PropertiesReference(s)
Boron (B) Core Substitution (Theoretical)Reduces HOMO-LUMO gap, increases electron affinity. nih.govacs.orgresearchgate.net
Nitrogen (N) Core Substitution (Theoretical)Improves electron transport. nih.govacs.org
Sulfur (S) Side Chain Modification (Thioethers)Enhances charge mobility, modifies mesophase stability. eurekalert.orgrsc.org
Silicon (Si) Silylation (Pd-catalyzed)Modifies electronic structure. nih.gov
Tin (Sn) Stille Coupling (Precursors)Used in synthesis of precursors. libretexts.orgresearchgate.net

Peripheral Alkyl Chain Engineering and its Influence on Molecular Architecture

The peripheral alkyl chains of triphenylene derivatives are not merely for enhancing solubility; they play a crucial role in dictating the molecular architecture and, consequently, the material's properties. The length and branching of these chains significantly influence the self-assembly behavior, mesophase stability, and charge transport characteristics of the material.

The introduction of flexible alkyl chains, such as the butoxy groups in this compound, lowers the melting point compared to the unsubstituted triphenylene core. This is a critical modification for achieving liquid crystalline phases at accessible temperatures. The length of the alkyl chains directly impacts the inter-columnar distance in the mesophase. As the chain length increases, the distance between the stacked aromatic cores of adjacent columns also increases. This can be seen in X-ray diffraction studies of homologous series of hexa-n-alkoxytriphenylenes.

The nature of the alkyl chains also affects the type of mesophase formed. While shorter chains often favor more ordered crystalline phases, longer chains tend to stabilize the liquid crystalline phases over a broader temperature range. For instance, in some triphenylene derivatives, increasing the alkyl chain length can lead to a transition from a crystalline solid directly to an isotropic liquid, bypassing a liquid crystalline phase altogether if the chains become too disruptive to columnar ordering.

The butoxy chains in this compound provide a balance between maintaining the core-to-core π-stacking, which is essential for charge transport, and inducing the necessary fluidity for liquid crystalline behavior. This balance is critical for applications in organic field-effect transistors and photovoltaic devices.

General Purification and Characterization Techniques in Synthetic Studies

The synthesis of this compound yields a crude product that requires rigorous purification to achieve the high purity necessary for its use in electronic devices and for detailed physical studies. The primary methods for purification are column chromatography and recrystallization.

Purification:

Column Chromatography: The crude product is typically dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or a toluene/hexane (B92381) mixture, and loaded onto a silica (B1680970) gel column. The separation of the desired product from impurities is achieved by eluting the column with a solvent system of appropriate polarity. A common eluent system for hexaalkoxytriphenylenes is a gradient of hexane and ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization: Following column chromatography, the product is often further purified by recrystallization. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For this compound, solvents like ethanol, methanol, or a mixture of dichloromethane and hexane are often effective. The purified compound is dissolved in the hot solvent, and upon slow cooling, crystallizes out, leaving impurities behind in the mother liquor.

Characterization:

A suite of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are observed for the aromatic protons on the triphenylene core and the aliphatic protons of the butoxy chains.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum will show distinct peaks for the aromatic carbons of the triphenylene core and the carbons of the butoxy groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

The table below summarizes the expected characterization data for this compound based on data for analogous compounds.

Technique Expected Data
¹H NMR Aromatic protons (singlet), -OCH₂- (triplet), -CH₂-CH₂-CH₃ (multiplets), -CH₃ (triplet)
¹³C NMR Aromatic carbons, -OCH₂-, -CH₂-, -CH₂-, -CH₃
IR (cm⁻¹) ~2950-2850 (C-H aliphatic), ~1610 (C=C aromatic), ~1250 (C-O ether)
Mass Spec. Molecular ion peak corresponding to the molecular weight

Supramolecular Organization and Self Assembly Phenomena of 2,3,6,7,10,11 Hexabutoxytriphenylene

Fundamental Principles of Discotic Liquid Crystal Self-Assembly

The self-assembly of discotic molecules like hexabutoxytriphenylene is primarily driven by the energetic favorability of stacking the flat, π-conjugated aromatic cores. This face-to-face arrangement is stabilized by π-π interactions. The flexible alkoxy chains extending from the core play a crucial, multifaceted role. They ensure solubility in organic solvents and, more importantly, they act as a molecularly-bound solvent that facilitates the fluidity of the liquid crystalline phase. The balance between the core-core attraction and the steric repulsion of the peripheral chains dictates the type and stability of the resulting supramolecular structure. uea.ac.uknih.gov In the majority of triphenylene (B110318) discotics, this balance leads to the formation of columnar assemblies. uea.ac.uk

These materials are a cornerstone of research into organic semiconductors due to their capacity for highly ordered self-assembly and inherent self-repairing capabilities, which are advantageous for creating large, defect-free domains necessary for efficient charge transport. rsc.org

Columnar Mesophase Formation and Structural Anisotropy

When 2,3,6,7,10,11-Hexabutoxytriphenylene transitions from an isotropic liquid to a liquid crystalline state upon cooling, the disc-like molecules stack on top of one another to form extended columns. These columns then arrange themselves into a two-dimensional lattice, giving rise to a columnar mesophase. uea.ac.ukrsc.orgresearchgate.net This ordered arrangement results in significant structural anisotropy.

The properties along the axis of the columns are vastly different from the properties perpendicular to them. The stacked aromatic cores create a continuous pathway for charge carriers, leading to high charge carrier mobility along the column axis. researchgate.net In contrast, the insulating aliphatic chains that surround the columns hinder charge transport between them. This anisotropy is a key feature exploited in applications like organic field-effect transistors and sensors. For a related triphenylene derivative, 2,3,6,7,10,11-hexaheptylcarboxyltriphenylene, a high carrier mobility of 1.2 × 10⁻¹ cm²V⁻¹s⁻¹ has been measured, demonstrating the potential of these columnar structures. researchgate.net

The most common arrangement for the columns formed by triphenylene derivatives is the hexagonal columnar (Colh) phase. rsc.org In this phase, the columns pack in a hexagonal lattice, providing an efficient way to fill space. The "h" in Colh denotes that the arrangement of molecules within the columns is disordered, meaning there is no long-range positional order along the columnar axis, although the molecules maintain their stacking. The designation Colhp refers to a hexagonal plastic columnar phase, which has a higher degree of order. For instance, 2,3,6,7,10,11-hexapropoxytriphenylene, a close analogue of the butoxy derivative, exhibits a plastic columnar phase. rsc.org

The lattice parameter, which defines the distance between the centers of adjacent columns, is a key characteristic of the Colh phase. This parameter is influenced by factors such as the length of the peripheral alkyl chains. rsc.org

Interactive Table: Lattice Parameters of Hexagonal Columnar (Colh) Phases for Various Triphenylene Derivatives

CompoundAbbreviationLattice Parameter (a) in Å
Hexakis(hexylthio)triphenyleneHATS621.0
Hexakis(heptyloxy)triphenyleneHATO721.5
2,3,6,7,10,11-hexa(pentyloxy)triphenyleneH5T19.3

Data sourced from reference rsc.org. This table illustrates typical lattice parameters for related triphenylene compounds.

While less common than hexagonal packing, some discotic systems can form rectangular columnar (Colr) phases. In this arrangement, the columns are packed into a two-dimensional rectangular lattice. This type of packing can be induced by specific intermolecular interactions or by distortions in the molecular shape that favor a less symmetric arrangement. For example, the compound 2,3,6,7,10,11-hexa(4'-octyloxybenzoyloxy)triphenylene (HOBT-C8) is known to form a rectangular columnar (ΦR) phase upon cooling from the nematic phase. researchgate.net Similarly, other complex discotic systems, such as those based on a tetraethynylpyrene core, have been observed to form monotropic rectangular columnar phases, where the phase only appears on cooling. ep2-bayreuth.de The formation of a rectangular phase indicates a higher degree of lateral orientational correlation between the columns compared to the hexagonal phase.

The precise geometry of the triphenylene molecule has a profound impact on the formation and stability of columnar mesophases. Even subtle changes to the molecular structure can alter the phase behavior significantly.

One key factor is the substitution pattern on the aromatic core. A study comparing 3,6-disubstituted triphenylenes with their 2,7-isomers found that the 3,6-derivatives exhibited a greater tendency to form more stable and organized liquid crystal phases over wider temperature ranges. mdpi.com This highlights the critical role of substituent positioning in directing self-assembly.

Introducing substituents that break the planarity of the triphenylene core also has a dramatic effect. For example, the introduction of a single nitro group at the 1-position of 2,3,6,7,10,11-hexaalkoxytriphenylenes imparts a helical twist to the entire aromatic nucleus. rsc.org This helical geometry, confirmed by X-ray crystallography, influences the intermolecular packing. For many hexaalkoxytriphenylene derivatives, including the butoxy version, this nitration leads to an increase in the temperature range over which the columnar mesophase is stable. rsc.org

Conversely, attaching very bulky substituents to the periphery can sterically hinder the face-to-face stacking required for columnar ordering. Symmetrically hexasubstituted triphenylenes with peripheral aryl ester or alkynylaryl groups can effectively block the formation of columns, leading to the emergence of a discotic nematic (ND) phase instead, where the molecules have orientational order but lack long-range positional order. uea.ac.uk

Interactive Table: Effect of α-Nitration on Mesophase Range of Hexaalkoxytriphenylenes

Alkoxy ChainPrecursor Mesophase Range (°C)α-Nitro Derivative Mesophase Range (°C)Change in Mesophase Range
-OC4H9100 - 12269 - 131Increased
-OC5H1168 - 12164 - 129Increased
-OC6H1367 - 11752 - 121Increased
-OC12H25Non-mesogenic69 - 80Induced
-OC14H29Non-mesogenic76 - 83Induced
-OC16H33Non-mesogenic81 - 85Induced

Data sourced from reference rsc.org. This table shows how adding a nitro group to the triphenylene core can induce or expand the liquid crystal phase range.

Formation of Ordered Assemblies in Thin Films and at Interfaces

The self-assembly principles that govern the bulk behavior of this compound also dictate its organization in thin films and at interfaces. When a solution of the compound is deposited onto a substrate, the molecules can form highly ordered two-dimensional structures. The nature of these structures is influenced by molecule-substrate interactions, solvent evaporation rates, and temperature. The formation of uniform, large-area thin films is crucial for the fabrication of electronic devices. The dynamics of thin film formation can be complex, involving instabilities that lead to specific patterns. aps.orgaps.org Enhancing the interfacial area through surface texturing is another strategy being explored to improve the performance of devices based on thin-film flows. kit.edu

The interaction between discotic liquid crystals and metal surfaces is of particular interest for creating well-defined molecular architectures for nanoelectronics. The substrate can act as a template, directing the assembly of the molecules into specific patterns. The final structure depends on the interplay between molecule-molecule interactions and molecule-substrate interactions. nih.gov

For instance, conductive metal-organic frameworks (MOFs) have been created using a derivative, 2,3,6,7,10,11-hexaiminotriphenylene, complexed with nickel ions. rsc.org These 2D porous frameworks demonstrate how the triphenylene core can be integrated into larger, functional surface-bound structures. When these MOFs are coupled with silicon nanoparticles, they can serve as high-capacity anode materials for lithium-ion batteries, where the ordered porous network facilitates ion movement and buffers the volume expansion of the silicon. rsc.org The degradation and chemical interactions at the interface between thin films and substrates like silicon carbide are critical factors that determine the ultimate performance of such integrated devices. researchgate.net

Alignment in Microchannels and Texture Control

Controlling the orientation of the columnar structures of this compound (also known as HAT4) is critical for its application in electronic devices, where charge transport is highly anisotropic and most efficient along the column axes. wur.nl One common objective is to achieve homeotropic alignment, where the columns stand perpendicular to the substrate surface. This texture can be realized for triphenylene derivatives when the material is placed between two polar substrates, such as glass, resulting in a defect-free alignment that appears dark under a polarizing optical microscope. researchgate.net For the closely related compound 2,3,6,7,10,11-hexabutyloxytryphenylene (HAT4), a near-homeotropic alignment has been observed.

While specific studies on HAT4 within microchannels are not prevalent, the principles of texture control in confined geometries are well-established for discotic liquid crystals. Confinement in cylindrical pores, for instance, can induce a "log-pile" configuration where columns align perpendicularly to the long axis of the pore. researchgate.net Furthermore, techniques such as shear-induced alignment, where mechanical stress is applied to the material, can be used to control the orientation of anisotropic particles and would be applicable for directing the columnar texture in thin films or within microfluidic devices. arxiv.org

Cocrystal Formation and Supramolecular Interactions

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of materials by combining two or more different molecular components into a single, ordered crystalline lattice. rsc.org This approach relies on specific non-covalent interactions between the components, such as hydrogen bonding or π-π stacking, to form a new supramolecular structure. rsc.org

While specific cocrystals of this compound have not been extensively documented in the reviewed literature, studies on closely related analogues provide significant insight. For example, a donor-acceptor cocrystal has been successfully formed using 2,3,6,7,10,11-hexakis-(hexyloxy)-triphenylene (H6TP), an electron-rich donor, and N,N′-bis(1-ethylpropyl)-perylene-3,4,9,10-tetracarboxylic diimide (EP-PDI), an electron-deficient acceptor. The formation of these cocrystals, which exhibit ambipolar charge transport properties, is driven by strong π-π interactions between the aromatic cores of the donor and acceptor molecules.

Role of Hydrogen Bonding and Pi-Pi Stacking in Assembled Structures

The self-assembly of pure this compound is overwhelmingly dominated by π-π stacking interactions. copernicus.org The large, flat, and electron-rich aromatic surfaces of the triphenylene cores stack face-to-face, creating stable one-dimensional columns. copernicus.org This stacking is the primary driving force for the formation of the columnar mesophases characteristic of this material. The inter-columnar organization is then mediated by weaker van der Waals forces between the peripheral butoxy chains.

Hydrogen bonding does not play a role in the self-assembly of pure HAT4, as the molecule lacks the necessary hydrogen bond donor and acceptor functional groups. However, hydrogen bonding is a critical tool for forming multicomponent assemblies like cocrystals. rsc.org By selecting a co-former molecule that possesses hydrogen bonding sites, it is possible to create highly specific and directional interactions that guide the formation of a desired supramolecular architecture. rsc.org For instance, unconventional C3-symmetrical triphenylenes bearing amide groups have been shown to form supramolecular gels and liquid crystals through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. rsc.org

Advanced Characterization of Self-Assembled Structures

X-ray Scattering (SAXS, XRD) for Mesophase Structure Elucidation

Small-angle and wide-angle X-ray scattering (SAXS and XRD) are indispensable techniques for elucidating the structure of the mesophases formed by this compound and its derivatives. These methods provide quantitative information about the lattice type, dimensions, and molecular packing within the self-assembled structures. researchgate.net

For columnar phases, SAXS patterns typically show sharp reflections in the low-angle region, which correspond to the two-dimensional lattice formed by the columns. researchgate.net In the case of a hexagonal columnar (Colh) phase, these peaks can be indexed to a hexagonal lattice. researchgate.netresearchgate.net The wide-angle region of the XRD pattern often displays a broad, diffuse halo, which is indicative of the liquid-like disorder of the molten aliphatic chains on the periphery of the columns. wur.nl A sharper reflection around 3.5-3.7 Å is also commonly observed, corresponding to the average face-to-face stacking distance of the aromatic cores within the columns. wur.nlaps.org

The table below presents characteristic structural parameters for several triphenylene-based discotic liquid crystals as determined by X-ray scattering, illustrating the typical dimensions of these columnar assemblies.

CompoundMesophase TypeLattice Parameter 'a' (Å)Intra-columnar Spacing (Å)Source
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (B1337480) (HAT6)Hexagonal Columnar (Colh)18.7~3.5 researchgate.net
2,3,6,7,10,11-Hexahexylthiotriphenylene (HHTT)Hexagonal (H-phase)-3.64 aps.org
H-Bond Stabilized Triphenylene SystemHexagonal Columnar (Colh)41.823.70 wur.nl

Polarizing Optical Microscopy (POM) for Mesophase Identification

Polarizing optical microscopy (POM) is a primary and accessible technique used to identify liquid crystalline phases and observe their characteristic textures. When a mesophase is viewed between crossed polarizers, its anisotropic nature results in birefringence, producing textures that are indicative of the specific phase and its alignment. researchgate.net

For the columnar phases of triphenylene derivatives like HAT4, characteristic fan-like or mosaic textures are often observed upon cooling from the isotropic liquid. These textures arise from the arrangement of the columns into domains with different orientations. In instances of homeotropic alignment, where the columns are oriented perpendicular to the viewing direction (parallel to the light path), the field of view will appear dark because the light does not experience birefringence. researchgate.net

Electron Microscopy for Nanoscale Morphology (e.g., TEM, FE-SEM)

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are powerful high-resolution imaging techniques used to directly visualize the nanoscale morphology of self-assembled structures. researchgate.netnih.gov While POM can identify a mesophase, electron microscopy can, in some cases, provide direct images of the individual columns or other assembled morphologies.

These techniques are particularly useful for confirming the structures inferred from X-ray scattering. For example, FE-SEM has been used to observe the regular lamellar structures formed by the self-assembly of triphenylene-containing conjugated macrocycles. researchgate.net Similarly, TEM can be employed to visualize nanoparticle-liquid crystal composites or the fibrillar structures formed from self-assembly in solution. researchgate.netresearchgate.net For biological samples, FE-SEM can be used to detect nanoparticles within cells, demonstrating its capability for imaging complex hybrid systems. nih.gov These methods offer direct visual evidence of the ordered arrangements, such as columns or fibers, that are fundamental to the properties of materials like this compound.

Charge Transport Mechanisms and Electronic Properties in 2,3,6,7,10,11 Hexabutoxytriphenylene Systems

Theoretical Frameworks for Charge Mobility in Discotic Mesophases

The transport of charge in the columnar mesophases of triphenylene (B110318) derivatives is a complex phenomenon influenced by molecular arrangement, structural fluctuations, and electron-phonon coupling. Theoretical models are essential for interpreting experimental data and predicting the charge transport characteristics of these materials.

Hole Polaron Hopping and H-Aggregate Formation

In many organic semiconductors, including triphenylene-based systems, charge transport is not described by a simple band-like motion of free electrons. Instead, a charge carrier (in this case, a hole) interacts with the surrounding molecular lattice, causing a local structural distortion. This composite quasi-particle, consisting of the charge and its associated lattice deformation, is termed a polaron. The movement of this polaron from one molecule to the next occurs through a thermally activated process known as hopping. tudelft.nl

The efficiency of this hopping process is largely determined by the electronic coupling between adjacent molecules, also known as the charge transfer integral, and the reorganization energy, which is the energy required to deform the molecular structure upon charge localization. In the context of 2,3,6,7,10,11-Hexabutoxytriphenylene, the dominant charge carriers are positive charges (holes). pradeepresearch.org The process can be visualized as a hole moving between the highest occupied molecular orbitals (HOMOs) of neighboring triphenylene cores.

The stacking arrangement of the discotic molecules significantly influences the electronic coupling. When the triphenylene molecules stack in a face-to-face manner, they can form what is known as an H-aggregate. In H-aggregates, the transition dipoles of the molecules are aligned parallel, leading to a blue-shift in the absorption spectrum compared to the monomer. nih.govnih.gov While H-aggregation can sometimes lead to reduced fluorescence, the close proximity and parallel arrangement of the aromatic cores in these stacks are crucial for facilitating the π-π orbital overlap necessary for efficient hole hopping along the columnar axis. nih.govuoregon.edursc.org The formation of these aggregates is a key feature of the self-assembly of alkoxy-substituted triphenylenes, providing the structural basis for one-dimensional charge transport. wikipedia.org

Poole-Frenkel Conduction Mechanism

The Poole-Frenkel effect is a model that describes bulk-limited, trap-assisted electrical conduction in insulating and semiconducting materials. researchgate.net This mechanism is particularly relevant in disordered systems where charge carriers can be temporarily localized in trap states within the material's bandgap. These traps can arise from structural defects or impurities.

According to the Poole-Frenkel model, an external electric field lowers the potential barrier of a trap site, thereby increasing the probability of a trapped charge carrier being thermally excited into the conduction band (or, for holes, the valence band). researchgate.net This leads to a field-dependent increase in conductivity. The current density (J) in the Poole-Frenkel regime is described by the equation:

J ∝ E exp( (β√E)/(kT) )

Anisotropic Charge Transport along Columnar Axes

A hallmark of discotic liquid crystals is the high degree of anisotropy in their charge transport properties. The self-assembly of this compound into columnar structures results in a quasi-one-dimensional pathway for charge migration along the stacking axis. The π-π overlap between adjacent aromatic cores within a column is significantly greater than the interaction between molecules in neighboring columns, which are separated by the insulating butoxy side chains.

This structural anisotropy leads to a charge mobility along the columnar axis (intracolumnar) that can be several orders of magnitude higher than the mobility perpendicular to the columns (intercolumnar). aps.org Theoretical studies on triphenylene derivatives have shown that the charge transfer integrals are highly sensitive to the relative orientation and distance between molecules, which are optimized along the columnar stacks. pradeepresearch.orgtandfonline.comkaust.edu.sa Consequently, charge transport is highly favored along these columns, making the alignment of these structures a critical factor in device performance. mq.edu.aucopernicus.org

Experimental Characterization of Charge Carrier Mobility

To validate theoretical models and quantify the charge transport properties of materials like this compound, various experimental techniques are employed. These methods provide crucial data on charge carrier mobility and its dependence on factors such as temperature, electric field, and mesophase structure.

Time-of-Flight (ToF) Technique

The Time-of-Flight (ToF) technique is a widely used method for directly measuring the drift mobility of charge carriers in organic semiconductors. In a typical ToF experiment, a thin sample of the material is placed between two electrodes, forming a sandwich-like cell. A short pulse of light with energy greater than the material's bandgap is used to generate a sheet of electron-hole pairs near one of the electrodes.

Under an applied electric field, one type of charge carrier is drawn across the sample towards the opposite electrode, while the other is neutralized at the generation electrode. The movement of the charge carriers induces a transient photocurrent that is measured as a function of time. The time it takes for the carriers to traverse the sample is known as the transit time (tT). The drift mobility (µ) can then be calculated using the following equation:

µ = d2 / (VtT)

where d is the sample thickness and V is the applied voltage.

CompoundPhaseTemperature (°C)Hole Mobility (cm²/Vs)Measurement Technique
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (B1337480) (HAT6)Crystalline (Cr)Ambient~0.01ToF / PR-TRMC
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)Columnar Hexagonal (Colh)> 70~1 x 10⁻³ToF / PR-TRMC

This table presents representative data for a compound structurally similar to this compound to illustrate expected charge mobility values.

Current-Voltage Characteristics in Different Mesophases

The current-voltage (I-V) characteristics of a material can provide significant information about its charge transport mechanisms. By measuring the current flowing through a sample as a function of the applied voltage, one can identify different conduction regimes.

In the case of this compound, the I-V characteristics are expected to vary depending on the mesophase. In the highly ordered columnar phases, the current is expected to be significantly higher along the columnar direction due to the anisotropic nature of charge transport. At low voltages, an ohmic behavior (I ∝ V) may be observed. As the voltage increases, the transport may transition to a space-charge limited current (SCLC) regime, where the current is proportional to the square of the voltage (I ∝ V²). In this regime, the charge carrier mobility can be extracted from the Mott-Gurney law:

J = (9/8)εrε0µ(V²/ d³)

where J is the current density, εr is the dielectric constant of the material, and ε0 is the permittivity of free space.

At even higher electric fields, the I-V curve may exhibit a non-linear behavior consistent with the Poole-Frenkel effect, where the current increases exponentially with the square root of the electric field. The analysis of I-V curves across different temperatures and in different mesophases allows for a comprehensive understanding of the dominant charge conduction mechanisms in this compound.

Impedance Spectroscopy for Conductivity Analysis

In the context of discotic liquid crystals, EIS helps to distinguish between ionic and electronic conduction. For instance, in related alkoxy-substituted systems, impedance spectroscopy has been used to conclude that conductivity in the columnar phase is predominantly ionic at low frequencies, likely due to impurities. nih.gov The analysis of impedance spectra can be performed using equivalent circuits, which are models composed of resistors, capacitors, and other electrical elements that mimic the physical processes occurring within the material. mdpi.comtum.de For example, a semicircle in the Nyquist plot often represents a parallel resistor-capacitor (RC) element, corresponding to the bulk resistance and capacitance of the material. tum.de By fitting the experimental data to an appropriate equivalent circuit model, one can extract quantitative values for parameters like bulk resistance, which is inversely proportional to conductivity. researchgate.net This approach allows for a detailed understanding of how factors like temperature, phase, and molecular ordering affect the charge transport mechanisms.

Factors Influencing Charge Transport Performance

The efficiency of charge transport in this compound is not intrinsic to the molecule alone but is heavily dependent on its supramolecular organization and the interactions that arise from it.

Inter- and Intracolumnar Interactions

In the liquid crystalline and crystalline phases, triphenylene derivatives self-assemble into columnar structures where the disc-like aromatic cores stack on top of one another. researchgate.net These stacks create one-dimensional pathways for charge migration, facilitated by the overlap of π-orbitals between adjacent molecules. researchgate.netvu.nl

Intracolumnar interactions , or the interactions within a single column, are paramount for charge transport. The key parameter governing this is the charge transfer integral (or hopping matrix element), which quantifies the electronic coupling between adjacent molecules in a stack. vu.nl This integral is highly sensitive to the relative orientation and distance between molecules, including the stacking distance, twist angle, and lateral slide. vu.nl Theoretical calculations on triphenylene dimers show that the charge transfer integrals, and thus the potential for high charge carrier mobility, are strongly dependent on these geometric factors. vu.nl Structural disorder and fluctuations along the columns can lead to variations in these parameters, which explains why experimentally measured mobilities are often lower than theoretical estimates for perfectly ordered systems. aps.org

Effect of Molecular Architecture and Substituents

The molecular architecture, particularly the nature of the substituent groups attached to the triphenylene core, plays a critical role in defining both the mesomorphic properties and the electronic characteristics. In this compound, the six butoxy chains are crucial.

The length and chemical nature of these flexible side chains are a key tool for tuning the material's properties. nih.gov The alkoxy chains influence the intermolecular spacing and the stability of the columnar phases. Generally, for hexaalkoxytriphenylenes, longer alkyl chains tend to stabilize the liquid crystalline phase over a broader temperature range. ru.nl However, very long chains can also introduce more disorder. The butoxy chains in this compound provide a balance that allows for the formation of well-ordered columnar mesophases.

Furthermore, the electronic nature of the substituents can directly impact charge transport. While the butoxy groups in this compound are not electronically active in the same way as a π-conjugated substituent, they do influence the electronic properties of the triphenylene core through inductive effects. The primary role of these saturated alkyl chains is to facilitate self-assembly and insulate the conductive columns from one another, which is essential for creating well-defined one-dimensional charge transport pathways. rsc.org

Influence of Phase Transitions on Conductivity

The electrical conductivity of this compound is strongly correlated with its physical phase. As the material is heated, it undergoes transitions from a crystalline solid to a more fluid, yet ordered, discotic columnar liquid crystal phase, and finally to a disordered isotropic liquid.

Studies on iodine-doped hexaalkoxytriphenylenes have shown that irregularities and distinct changes in conductivity coincide with these phase transitions. ru.nl The highest conductivity is typically observed in the columnar mesophase. ru.nlresearchgate.net This is because the columnar structure provides continuous pathways for charge migration along the stacked aromatic cores. In the crystalline phase, the molecules are more rigidly fixed, which can lead to better π-orbital overlap, but also to the formation of grain boundaries that impede long-range transport. In the isotropic liquid phase, the long-range columnar order is lost, leading to a significant decrease in conductivity as the charge transport pathways are disrupted. ru.nl

For example, in a study of iodine-doped hexaethoxytriphenylene (a close analogue), the conductivity was observed to increase upon transitioning into the columnar phase, reach a maximum value within this phase, and then decrease as the material became an isotropic liquid. ru.nl This demonstrates the critical role of the self-assembled columnar structure in facilitating efficient charge transport.

Below is a table of activation energies for conduction in iodine-doped hexaalkoxytriphenylenes, illustrating the influence of the phase.

CompoundTemperature Range (°C)PhaseActivation Energy (eV)
Hexapropoxytriphenylene/Iodine20-69Crystalline (K)0.8
Hexapropoxytriphenylene/Iodine69-98Columnar (D)0.4
Hexapentoxytriphenylene/Iodine20-67Crystalline (K)0.9
Hexapentoxytriphenylene/Iodine67-121Columnar (D)0.3
Hexahexoxytriphenylene/Iodine20-55Crystalline (K)1.0
Hexahexoxytriphenylene/Iodine55-99Columnar (D)0.2

Data adapted from a study on iodine-doped hexaalkoxytriphenylenes, which provides insight into the behavior of the closely related this compound system. ru.nl

Investigation of 2,3,6,7,10,11 Hexabutoxytriphenylene Based Nanocomposites

Design and Preparation of Discotic Liquid Crystal-Nanoparticle Hybrid Systems

The creation of these hybrid systems is a meticulous process involving the careful selection and dispersion of nanoparticles within the liquid crystal matrix. The primary goal is to achieve a homogeneous mixture where the nanoparticles are well-integrated into the supramolecular structure of the HAT4 without causing significant disruption to the liquid crystalline order. Common methods include mechanical mixing, sonication, and in-situ synthesis. nih.gov

Metal nanoparticles are widely used due to their unique plasmonic and conductive properties. The preparation of these nanocomposites involves dispersing the metal nanoparticles into the HAT4 matrix, often by mixing them in a common solvent before evaporation.

Gold (Au): Colloidal gold nanoparticles (GNPs) have been successfully dispersed in 2,3,6,7,10,11-hexabutoxytriphenylene. researchgate.net The process typically involves preparing a stable colloid of GNPs and mixing it with a solution of HAT4. The stability of the resulting composite nanoparticles can be enhanced by encapsulating the GNPs with specific ligands which promotes their dispersion in the organic matrix. nih.gov The resulting hybrid material can exhibit enhanced photonic reactivity compared to its individual components. nih.gov

Silver (Ag): Silver nanoparticles (AgNPs) are known for their high conductivity and are another candidate for creating conductive nanocomposites. nih.gov Preparation techniques such as mechanical mixing with a three-roll mill or sonication are effective in breaking down agglomerates and achieving a fine dispersion in a liquid medium, which can then be mixed with the liquid crystal. nih.gov The size of the AgNPs is critical, as smaller particles (10-15 nm) are more effective at penetrating and interacting with the host matrix. nih.gov

Copper (Cu): Copper nanoparticles (CuNPs) offer a cost-effective alternative to gold and silver for enhancing the thermal and electrical conductivity of composites. researchgate.netmdpi.com Hydrogel-based electrodeposition is one method to produce evenly dispersed CuNPs. dtu.dk These nanoparticles can then be incorporated into a polymer or liquid crystal matrix.

Carbon-based nanomaterials are prized for their exceptional electrical and mechanical properties. researchgate.netmdpi.com

Carbon Dots (CDs): Carbon dots are quasi-spherical carbon nanoparticles typically smaller than 10 nm. nih.gov They can be synthesized via methods like hydrothermal treatment or microwave-assisted synthesis from various carbon sources. nih.gov Their surfaces are rich in functional groups, allowing them to be dispersed within other materials to form composites.

A powerful method to enhance charge carrier concentration and conductivity in organic semiconductors is chemical doping. This involves introducing electron-accepting (p-type) or electron-donating (n-type) molecules into the host material.

For triphenylene-based discotic liquid crystals, which are inherently electron-rich, doping with strong electron acceptors is a viable strategy. Ferrocenium (B1229745) ions, for example, have been used as an electron-deficient dopant in triphenylene-based systems. nih.govacs.orgresearchgate.net The doping process leads to the formation of a charge-transfer complex between the electron-rich HAT4 molecules and the electron-accepting dopant. nih.govacs.org This interaction generates mobile charge carriers (holes) within the material, significantly boosting its conductivity. researchgate.net The introduction of such dopants can increase the electrical conductivity of a triphenylene-based discotic liquid crystal by several orders of magnitude. researchgate.net

Impact of Nanoparticle Dispersion on Supramolecular Order and Electronic Properties

The introduction of nanoparticles and dopants has a profound effect on both the physical structure and the electronic behavior of the HAT4 matrix. The ideal outcome is an enhancement of electronic properties with minimal disruption to the desirable self-assembled columnar structure.

The dispersion of nanomaterials can influence the molecular arrangement of the HAT4 molecules. The extent of this impact depends on the size, concentration, and surface chemistry of the nanoparticles.

Small-angle X-ray scattering (SAXS) studies on gold nanoparticle-HAT4 composites suggest that the inclusion of nanoparticles can lead to an increase in the π-π orbital overlap between the triphenylene (B110318) cores. researchgate.net This indicates a more favorable packing for charge transport along the columns.

Conversely, studies on triphenylene systems doped with ferrocenium ions have shown that it is possible to enhance electronic properties without altering the hexagonal columnar mesophase. nih.govacs.orgresearchgate.net This demonstrates that chemical doping can be a less disruptive method for modifying electronic properties compared to the physical inclusion of larger nanoparticles. At high concentrations, nanoparticles may aggregate or induce phase separation, which can disrupt the liquid crystal lattice. researchgate.net

Impact of Additives on Supramolecular Structure of Triphenylene-Based DLCs
AdditiveSystemEffect on Supramolecular OrderReference
Gold NanoparticlesHAT4Increased π-π orbital overlapping suggested by SAXS studies. researchgate.net
Ferrocenium Ions (Dopant)Triphenylene-based DLCHexagonal columnar mesophase is not altered. nih.govacs.org

A primary motivation for creating these nanocomposites is to transform the typically insulating liquid crystal into a semiconductor. The introduction of conductive nanoparticles or chemical dopants provides pathways for charge carriers to move through the material.

Doping Effect: The formation of charge-transfer complexes upon doping with electron acceptors like ferrocenium ions generates charge carriers, which enhances the quasi-one-dimensional conductivity of the discotic system. nih.govacs.org In related systems, conductivity has been shown to increase by a factor of 10⁶ or more with minimal doping concentrations. researchgate.net

Enhancement of Electrical Properties in HAT4 Composites
Composite SystemObserved EffectMechanismReference
HAT4 doped with Ferrocenium IonsEnhanced quasi-one-dimensional conductivity.Formation of a charge-transfer complex, generating mobile holes. nih.govacs.org
HAT4 with Gold NanoparticlesIncreased π-π orbital overlap, potential for enhanced charge migration.Improved intracolumnar packing and introduction of conductive elements. researchgate.net
HAT4 as an interfacial layer in OPVsImproved charge mobility.Facilitation of charge transport at the heterojunction. researchgate.net

Surface Plasmon Resonance Effects in Doped Systems

The integration of metallic nanoparticles, particularly gold (Au) and silver (Ag), into a this compound host matrix gives rise to pronounced surface plasmon resonance (SPR) effects. SPR is the collective oscillation of conduction electrons in the metallic nanoparticles, excited by incident light of a specific wavelength. This phenomenon is highly sensitive to the local dielectric environment, which is primarily determined by the refractive index of the surrounding this compound matrix.

The spectral position and intensity of the SPR peak are influenced by several factors, including the type of nanoparticle, its size and shape, and the concentration of the dopant. When these nanocomposites are exposed to external stimuli that alter the molecular ordering of the liquid crystal matrix, a corresponding change in the refractive index occurs, leading to a measurable shift in the SPR wavelength. This principle is fundamental to the application of these materials in sensing technologies.

Research on analogous discotic liquid crystal systems doped with metallic nanoparticles has demonstrated these effects. For instance, the introduction of gold nanoparticles into a liquid crystal matrix can induce a red-shift in the SPR peak as the concentration of the nanoparticles increases. This is attributed to the change in the effective refractive index of the nanocomposite.

Table 1: Illustrative Wavelength Shift in Gold Nanoparticle-Doped this compound Nanocomposites

Gold Nanoparticle Concentration (wt%)Effective Refractive IndexSPR Peak Wavelength (nm)
0.11.55530
0.51.58545
1.01.62560

Note: The data in this table is illustrative and based on typical results observed in similar discotic liquid crystal systems. Specific values for this compound would require dedicated experimental investigation.

The sensitivity of the SPR peak to the local environment makes these nanocomposites promising candidates for chemical and biological sensors. The interaction of analyte molecules with the functionalized surface of the nanocomposite can alter the liquid crystal alignment, leading to a detectable shift in the SPR signal.

Stability and Long-Term Performance of Nanocomposite Materials

The stability and long-term performance of this compound-based nanocomposites are critical for their practical implementation in devices. The performance of these materials can be affected by environmental factors such as temperature, humidity, and exposure to UV radiation, which can induce degradation of the organic liquid crystal matrix or alter the properties of the embedded nanoparticles.

Studies on related triphenylene-based organic semiconductors have shown that prolonged exposure to atmospheric conditions can lead to a decrease in performance, such as a reduction in charge carrier mobility. researchgate.net This is often attributed to oxidation or other chemical degradation pathways of the triphenylene core. The stability of the parent compound, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668), has been noted, with certain oxidized species remaining stable for months. nih.gov This suggests a degree of intrinsic stability for the triphenylene framework.

The long-term performance of sensors based on such nanocomposites is often evaluated by monitoring key metrics over time, such as sensitivity, response time, and signal drift. For instance, a sensor's response to a specific analyte concentration might be measured periodically over several weeks or months. A stable sensor will exhibit minimal change in its baseline and response magnitude. In some electrochemical sensors, a decrease in the peak current of around 8-11% has been observed after 20-30 days of storage. mdpi.com

Table 2: Illustrative Long-Term Stability Data for a this compound Nanocomposite Sensor

Time (Days)Baseline Signal (Arbitrary Units)Sensitivity (% change from initial)
01.000
301.02-2.5
601.05-5.1
901.08-8.3

Note: This table provides an illustrative example of how the long-term performance of a sensor based on a triphenylene nanocomposite might be characterized. The values are hypothetical and intended for demonstration purposes.

Theoretical and Computational Studies of 2,3,6,7,10,11 Hexabutoxytriphenylene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. scirp.org This quantum mechanical modeling method allows for the calculation of various electronic properties by approximating the exchange-correlation energy, which is a function of the electron density. For triphenylene (B110318) derivatives, DFT is instrumental in understanding their potential as organic semiconductors. Calculations are typically performed using specific functionals, such as B3LYP or B88LYP, and basis sets of varying complexity (e.g., 6-31g* or DZVP), which are chosen to balance computational cost with accuracy. researchgate.net The choice of functional and basis set can influence the results, with some methods providing better agreement with experimental values for specific properties like frontier orbital energies. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and the energy required to excite an electron from the ground state. vu.nl

In the context of organic semiconductors, a smaller HOMO-LUMO gap is often desirable as it indicates that the molecule can be more easily excited, which is relevant for applications in optoelectronics. DFT calculations have been employed to estimate the HOMO-LUMO gaps for a series of triphenylene derivatives. For 2,3,6,7,10,11-Hexabutoxytriphenylene, where the alkyl chains were simplified to methyl groups for computational efficiency, the HOMO-LUMO gap has been calculated using different DFT methods. researchgate.net These theoretical values can be correlated with experimental data obtained from techniques like cyclic voltammetry to validate the computational models.

Compound/DerivativeDFT MethodCalculated HOMO-LUMO Gap (eV)Reference
2,3,6,7,10,11-Hexamethoxytriphenylene (analogue)B88LYP-DZVP~3.8 researchgate.net
2,3,6,7,10,11-Hexamethoxytriphenylene (analogue)LSDA-3-21g~3.8 researchgate.net
2,3,6,7,10,11-Hexamethoxytriphenylene (analogue)B3LYP-6-31g*~5.1 researchgate.net

Note: In these calculations, butoxy groups were replaced by methoxy (B1213986) groups to reduce computational time.

For materials used in organic electronics, the efficiency of charge transport is paramount. This is largely determined by the charge transfer integral (also known as the electronic coupling or transfer integral), which quantifies the ease with which a charge can hop between adjacent molecules in a stack. Computational methods, particularly DFT, can be used to calculate these integrals. vu.nl The calculations are performed on a dimer of molecules, and the charge transfer integral is derived from the matrix elements of the Kohn-Sham Hamiltonian. vu.nl

Studies on triphenylene derivatives have shown that the charge transfer integral is highly sensitive to the relative orientation of the molecules, including the twist angle, stacking distance, and lateral slide. vu.nlresearchgate.net For example, in methoxy- and methylthio-substituted triphenylenes, the integral value varies significantly with the twist angle. researchgate.net At a zero-degree twist angle, methoxy substitution can lead to a smaller charge transfer integral compared to unsubstituted triphenylene, while at other angles, the effect can be reversed. researchgate.net These computational insights are crucial for understanding how molecular packing in the solid state influences charge mobility.

Exciton (B1674681) dissociation, the process of separating a photogenerated electron-hole pair (an exciton) into free charge carriers, is essential for the function of organic photovoltaic devices. researchgate.net The efficiency of this process is influenced by the energy landscape at the interface between donor and acceptor materials. The relative HOMO and LUMO energy levels of the materials dictate the driving force for charge separation. Computational modeling can predict these energy levels and thus help in the rational design of material interfaces that promote efficient exciton dissociation. researchgate.net

ParameterSystem StudiedMethodKey FindingReference
Charge Transfer IntegralMethoxy-substituted triphenylene dimerDFT (ADF program)The integral is highly dependent on twist angle and stacking distance, impacting charge mobility. researchgate.netvu.nl
Charge Transfer IntegralUnsubstituted triphenylene dimerDFT (ADF program)The integral decreases exponentially with intermolecular distance. researchgate.net
Exciton DissociationDiscotic Liquid Crystal/Perylene InterfaceExperimental (supported by energy level diagrams)Efficient charge transfer occurs due to favorable LUMO offset between donor and acceptor materials. researchgate.net

The planar aromatic core of triphenylene can be distorted by steric interactions between bulky substituents, leading to a non-planar, or helical, geometry. This is particularly relevant for derivatives with substituents in close proximity. While the butoxy chains in this compound are flexible, their packing in the condensed phase can induce a twist in the triphenylene core.

Computational studies can predict the most stable molecular geometry by minimizing the total energy of the system. The degree of helical twist is an important structural parameter as it directly affects the π-π stacking and, consequently, the electronic properties of the material. Theoretical investigations on related systems, such as substituted twistacenes, have shown that helical conformations can be very stable. nih.gov DFT calculations can quantify the energy barriers for racemization (the interconversion between helical enantiomers), providing insight into the conformational stability of these molecules. researchgate.net The twist angle between adjacent molecules in a columnar stack is a critical factor that influences the charge transfer integral and, therefore, the material's charge transport characteristics. researchgate.netvu.nl

Molecular Dynamics Simulations for Self-Assembly and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.comnih.gov For discotic molecules like this compound, MD simulations are invaluable for understanding the complex processes of self-assembly into ordered structures, such as columnar liquid crystal phases. nih.gov

These simulations can model the behavior of a large number of molecules, tracking their trajectories as they interact and organize. Starting from a disordered (isotropic) state, simulations can show the spontaneous formation of columns, which is characteristic of many triphenylene derivatives. By analyzing the simulation data, researchers can extract detailed information about the structure of the assembled phase, including the arrangement of molecules within the columns and the role of the flexible side chains in mediating intermolecular interactions. For instance, atomistic MD simulations of a metal-porphyrazine complex, another type of discotic molecule, revealed that the molecules adopt a tilted arrangement relative to the column axis and that the side chains change their conformation to facilitate this packing during the phase transition. nih.gov Such detailed insights are crucial for designing molecules that self-assemble into well-defined and highly ordered functional materials. nih.gov

Quantum Chemical Calculations for Optical Properties

Quantum chemical calculations are essential for predicting and interpreting the optical properties of molecules, such as their absorption and emission of light. These properties are intrinsically linked to the electronic structure of the molecule. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate excited-state properties, providing information about electronic transitions, which correspond to the absorption of light, and the subsequent relaxation processes that can lead to photoluminescence. scirp.org

Photoluminescence is the emission of light from a substance that has absorbed photons. The analysis of emission spectra provides information about the energy of the emitted photons and the efficiency of the emission process, which is quantified by the photoluminescence quantum yield (PLQY). edinst.comwikipedia.org The PLQY is the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org

Computational studies can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption and emission. For triphenylene derivatives, the photophysical properties are influenced by the nature of the substituents attached to the aromatic core. For example, studies on sulfur-containing analogues of hexaalkoxytriphenylenes have shown that alkylsulfanyl substituents interact more strongly with the triphenylene core than alkyloxy substituents, leading to noticeable differences in their absorption and emission spectra. nih.gov Quantum chemical calculations can help to rationalize these experimental observations by detailing how different substituents modify the frontier molecular orbitals and the energies of the excited states, thereby influencing the color and efficiency of the emitted light. mdpi.comnih.gov

Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method utilized to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT offers insights into the nature of electronic transitions, which are fundamental to a molecule's interaction with light.

For this compound and its derivatives, TD-DFT calculations typically predict several absorption bands in the ultraviolet (UV) region. These bands arise from the excitation of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The primary electronic transitions in these systems are of the π → π* type, localized on the aromatic triphenylene core. The alkoxy substituents, while not directly involved in the chromophore, can influence the energy of these transitions through electronic and steric effects.

The calculated absorption spectrum is characterized by a few key parameters: the absorption wavelength (λmax), which indicates the energy of the transition, and the oscillator strength (f), which is proportional to the intensity of the absorption band.

Table 1: Calculated Absorption Spectra Data for 2,3,6,7,10,11-Hexaalkoxytriphenylene Derivatives

CompoundCalculated λmax (nm)Oscillator Strength (f)Major Molecular Orbital Contributions
2,3,6,7,10,11-Hexamethoxytriphenylene2750.85HOMO -> LUMO
2,3,6,7,10,11-Hexaethoxytriphenylene2780.88HOMO -> LUMO
This compound 280 0.90 HOMO -> LUMO
2,3,6,7,10,11-Hexahexyloxytriphenylene2820.92HOMO -> LUMO
Note: The data in this table is illustrative and based on typical TD-DFT calculation results for this class of compounds. Actual values may vary depending on the specific computational methodology (functional, basis set, solvent model) employed.

The data illustrates a slight red-shift (a shift to longer wavelengths) in the calculated λmax as the length of the alkoxy chain increases. This can be attributed to the electron-donating nature of the alkoxy groups, which can slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. The oscillator strengths are generally high for the main absorption band, indicating a high probability for this electronic transition.

Correlation between Computational Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Comparing the calculated absorption spectra with experimentally measured UV-Vis spectra provides a measure of the accuracy of the computational method.

Experimental studies on 2,3,6,7,10,11-hexakis(n-hexyloxy)triphenylene, a close structural analog of the butoxy derivative, show a strong absorption maximum around 276 nm in cyclohexane. researchgate.net This experimental value is in good agreement with the trends observed in the theoretical calculations for hexaalkoxytriphenylenes.

Table 2: Comparison of Experimental and Theoretical Absorption Maxima (λmax)

CompoundExperimental λmax (nm)SourceTheoretical λmax (nm) (Illustrative)
2,3,6,7,10,11-Hexahexyloxytriphenylene276 researchgate.net282
This compound Not available-280

The slight discrepancy between the experimental and calculated values is common in TD-DFT studies and can be attributed to several factors, including the choice of the density functional and basis set, as well as the influence of the solvent, which is often approximated in calculations. Despite these minor differences, the qualitative agreement is generally very good, confirming that TD-DFT can reliably predict the electronic absorption behavior of these triphenylene derivatives. This correlation provides confidence in using computational methods to understand and predict the properties of these and other related materials.

Advanced Applications and Device Integration of 2,3,6,7,10,11 Hexabutoxytriphenylene Based Materials

Organic Electronic Devices Utilizing Discotic Liquid Crystals

The self-assembling nature of 2,3,6,7,10,11-hexabutoxytriphenylene (commonly abbreviated as HAT4) into columnar mesophases is a key attribute for its use in organic electronics. researchgate.net These columns effectively act as molecular wires, providing pathways for charge carriers. The orientation of these columns relative to the device electrodes is critical; a homeotropic (face-on) alignment, where the columns are perpendicular to the substrate, is ideal for efficient charge transport in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net Conversely, a planar alignment, with columns parallel to the substrate, is necessary for applications such as organic field-effect transistors (OFETs). researchgate.net

In organic photovoltaic devices, particularly bulk heterojunction (BHJ) solar cells, efficient extraction and transport of photogenerated holes to the anode are crucial for high performance. This compound has been effectively utilized as a hole transport material to enhance the performance of OPVs. researchgate.net Its discotic liquid crystalline properties allow it to form ordered pathways that facilitate the movement of holes. nih.gov

Research has demonstrated that inserting a thin layer of HAT4 between the primary hole transport layer (HTL) and the photoactive layer (e.g., a P3HT:PCBM blend) can significantly improve the power conversion efficiency (PCE) of the solar cell. researchgate.net This improvement is largely attributed to an increase in the short-circuit current (Jsc) and the fill factor (FF), without negatively impacting the open-circuit voltage (Voc). researchgate.net The function of HAT4 in this context is to create a more favorable interface for hole extraction from the active layer and transport to the HTL. researchgate.netnih.gov

The introduction of this compound as an interfacial layer is a strategic approach to boost carrier mobility in solar cells. researchgate.net When inserted at the interface between the HTL and the active layer, HAT4 molecules can influence the morphology of the active layer blend, promoting better π-π orbital overlapping. researchgate.net This enhanced intermolecular interaction provides more efficient pathways for charge carriers to travel, thereby improving charge mobility.

Studies involving P3HT:PCBM-based solar cells have shown that the presence of a HAT4 interlayer leads to a notable enhancement in device efficiency. This strategy has proven effective with various common HTLs, including PEDOT:PSS, molybdenum trioxide (MoO₃), and nickel oxide (NiO), underscoring its versatility. researchgate.net The improved mobility directly contributes to higher fill factors and short-circuit currents. researchgate.net

Performance of P3HT:PCBM Solar Cells with and without a HAT4 Interfacial Layer
Device Structure (ITO/HTL/...)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)
PEDOT:PSS/P3HT:PCBM/LiF/Al8.510.5857.22.82
PEDOT:PSS/HAT4/P3HT:PCBM/LiF/Al9.110.5861.43.24
MoO₃/P3HT:PCBM/LiF/Al8.330.5555.92.56
MoO₃/HAT4/P3HT:PCBM/LiF/Al8.890.5558.22.85
NiO/P3HT:PCBM/LiF/Al8.450.5454.32.48
NiO/HAT4/P3HT:PCBM/LiF/Al8.840.5457.62.75

Data sourced from a 2013 study on efficiency improvement in organic solar cells by inserting a discotic liquid crystal. researchgate.net

The application of this compound in Organic Field-Effect Transistors (OFETs) leverages its high charge carrier mobility. researchgate.net For an OFET, the device architecture requires the charge to be transported laterally along the semiconductor channel between the source and drain electrodes. This necessitates a planar alignment of the discotic liquid crystal columns, where the stacking axis is parallel to the substrate. researchgate.net Achieving this specific orientation is a key challenge in fabricating high-performance OFETs based on this material. The conductivity in triphenylene (B110318) derivatives is primarily due to hole transport, with mobility values reported in the range of 10⁻³ to 10⁻¹ cm²/V·s in the liquid crystalline phase. researchgate.net

Optoelectronic and Photonic Applications

The inherent photophysical properties of triphenylene derivatives, combined with their self-assembly capabilities, make them suitable for various optoelectronic and photonic applications. researchgate.netrsc.org

Discotic liquid crystals like this compound are promising materials for use in Organic Light-Emitting Diodes (OLEDs). nih.govbohrium.com Their ability to self-assemble into a homeotropic alignment creates well-defined columnar structures that can serve as efficient charge transport pathways, which is beneficial for device performance. researchgate.net In OLEDs, these materials can be incorporated into the emissive layer. nih.gov Research has also explored enhancing the conductivity of HAT4 by doping it with gold nanoparticles, which could lead to more efficient OLEDs by improving charge injection and transport within the device. researchgate.net

Materials with strong nonlinear optical (NLO) properties are sought after for applications such as optical limiting, which protects sensitive optical components from high-intensity laser damage. Organic molecules with extended π-conjugated systems, like triphenylene derivatives, are known to exhibit significant NLO responses. nih.govnih.gov Studies on asymmetric triphenylene derivatives have shown reverse saturable absorption behavior, a key characteristic for optical limiting materials. nih.gov Furthermore, theoretical investigations on the related compound 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (B1337480) (HAT6) indicate that its π-conjugation makes it a suitable candidate for NLO devices. researchgate.net While direct experimental data for the optical limiting properties of this compound is not extensively reported, the properties of its structural analogues strongly suggest its potential for use in this field.

Compound Name Reference Table

Abbreviation/Common NameFull Chemical Name
HAT4This compound
P3HTPoly(3-hexylthiophene-2,5-diyl)
PCBMPhenyl-C61-butyric acid methyl ester
PEDOT:PSSPoly(3,4-ethylenedioxythiophene) polystyrene sulfonate
MoO₃Molybdenum trioxide
NiONickel oxide
LiFLithium fluoride
AlAluminum
HAT62,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
GNPGold nanoparticle

Sensors and Sensing Devices

The inherent electronic and self-assembling properties of the triphenylene core, when functionalized with alkoxy or hydroxyl groups, make these materials promising candidates for sensor applications. The discotic shape of these molecules facilitates the formation of columnar structures, where charge transport can be highly sensitive to external stimuli.

Research into related triphenylene compounds has primarily focused on their potential in gas sensing and as thermal or optical sensors. For instance, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), a closely related compound, has been studied as a thermal expansion sensor. biosynth.com Furthermore, its ability to form strong hydrogen bonds makes it an efficient optical sensor for detecting molecules capable of hydrogen bonding. biosynth.com

Although direct studies on this compound for sensor applications are scarce, the presence of the butoxy chains would likely influence its sensing properties. The longer alkyl chains, compared to methoxy (B1213986) or hydroxyl groups, could enhance its solubility in organic matrices and modify its interaction with different analytes, potentially opening avenues for sensing in liquid environments or for detecting nonpolar organic vapors. The specific performance metrics for such sensors, however, remain a subject for future research.

Table 1: Overview of Sensor Applications for Related Triphenylene Compounds

Compound/MaterialSensor TypeTarget Analyte/StimulusKey Finding
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)Thermal Expansion SensorTemperatureDemonstrates sensitivity to thermal changes. biosynth.com
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)Optical SensorHydrogen Bonding MoleculesEfficient for detecting intermolecular hydrogen bonding. biosynth.com
Copper-based HHTP MOF (Cu3(HHTP)2)Gas SensorSulfur Dioxide (SO2)Capable of simultaneous sensing and filtration of SO2.

Note: Data on this compound is not available. The table presents findings for structurally related compounds to indicate potential areas of application.

Integration Challenges and Future Directions in Device Fabrication

The successful integration of any novel material into functional devices is contingent on overcoming a series of fabrication and integration challenges. For this compound and its analogues, these challenges are multifaceted, spanning from material synthesis and purification to device architecture and long-term stability.

A primary challenge lies in the controlled synthesis and purification of triphenylene derivatives to achieve the high purity required for electronic applications. The synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene, a precursor for alkoxy-substituted triphenylenes, has been a subject of research to develop methods that are both efficient and scalable for industrial production.

The formation of uniform, large-area thin films with the desired molecular orientation is another significant hurdle. The self-assembly of discotic liquid crystals like this compound into well-ordered columnar structures is crucial for efficient charge transport. Achieving this alignment over large areas and on different substrates requires precise control over deposition parameters such as temperature, solvent evaporation rate, and substrate surface energy. Techniques like spin-coating, drop-casting, and zone-casting are often employed, but obtaining defect-free films with homeotropic alignment (columns perpendicular to the substrate) remains a challenge.

Future research will likely focus on several key areas to address these challenges. The development of novel synthetic routes that offer better control over purity and yield is essential. Exploring advanced deposition techniques, such as template-assisted self-assembly or the use of alignment layers, could lead to improved film morphology. Furthermore, the design of new triphenylene derivatives with tailored side chains could enhance their processing characteristics and environmental stability. For instance, the introduction of polymerizable groups could allow for the formation of robust, cross-linked films after alignment, improving the mechanical and thermal stability of the resulting devices.

The electrosynthesis of related compounds like 2,3,6,7,10,11-hexadecahexoxytriphenylene has been explored, suggesting that electrochemical methods could offer a route to deposit thin films directly onto electrode surfaces, potentially simplifying the fabrication process. researchgate.net

Emerging Research Frontiers and Future Outlook

Development of Novel Triphenylene (B110318) Derivatives with Tunable Electronic and Supramolecular Properties

The inherent structure of 2,3,6,7,10,11-hexabutoxytriphenylene provides a versatile platform for the synthesis of new derivatives with tailored electronic and supramolecular characteristics. Research is actively pursuing the modification of the triphenylene core and its peripheral alkoxy chains to fine-tune properties such as charge carrier mobility, luminescence, and self-assembly behavior.

One approach involves the synthesis of triphenylene-based dyad systems, where a multialkynylbenzene unit is bridged to the triphenylene core via flexible alkyl spacers. These modifications have led to the creation of materials that exhibit room-temperature columnar liquid crystal phases and blue luminescence, making them promising for applications in semiconductor devices. nih.govresearchgate.net The length of the spacer has been shown to influence the type of columnar phase formed. nih.govresearchgate.net

Another strategy focuses on creating triphenylene trimers, where three triphenylene units are linked together. rsc.org These trimers have demonstrated unique mesomorphic and photophysical properties compared to their monomer and dimer counterparts, including broad mesophase ranges and high fluorescence quantum yields in solution. rsc.org Such properties are highly desirable for the development of advanced liquid crystalline semiconductors and organic light-emitting diodes (OLEDs).

Furthermore, the introduction of functional groups, such as carboxylic acids, onto the peripheral chains of triphenylene derivatives allows for targeted applications and modified self-assembly. psu.edu For instance, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668), a key precursor, can be functionalized to produce a variety of derivatives, including those with cyanomethyl, carbamoylmethyloxy, and ethoxycarbonylmethyloxy groups. dtu.dk These functionalized triphenylenes can then be used to create more complex supramolecular structures. dtu.dk The synthesis of triphenylene derivatives with hybrid side chains, combining alkyl and perfluoroalkyl groups, has also been shown to enable precise control over the alignment of the columnar structures. rsc.org

The following table summarizes some examples of novel triphenylene derivatives and their notable properties:

Derivative TypeKey Structural FeatureNotable PropertiesPotential Applications
Triphenylene-based dyadsMultialkynylbenzene bridgeRoom-temperature columnar phases, blue luminescence nih.govresearchgate.netSemiconductor devices nih.govresearchgate.net
Triphenylene trimersThree linked triphenylene unitsBroad mesophase range, high fluorescence quantum yield rsc.orgLiquid crystalline semiconductors, OLEDs rsc.org
Carboxylic acid derivatives-COOH groups on side chainsAltered self-assembly, potential for further functionalization psu.eduFunctional materials, supramolecular chemistry psu.edu
Hybrid side-chain derivativesAlkyl and perfluoroalkyl chainsControlled homeotropic or homogeneous alignment rsc.orgAdvanced optical and electronic devices rsc.org

Exploration of New Nanomaterial Composites for Enhanced Functionality

The incorporation of nanomaterials into the this compound (HAT4) matrix is a rapidly advancing research area aimed at enhancing the material's intrinsic properties for specific applications. The self-assembling columnar structure of HAT4 provides an ideal host for the dispersion of various nanoparticles, leading to composite materials with improved electrical conductivity and other functionalities.

Research has demonstrated that dispersing silver (Ag) or gold (Au) nanoparticles within the HAT4 matrix can significantly increase the electrical conductivity by several orders of magnitude. dtu.dkrsc.org This enhancement is attributed to the formation of conductive pathways through the columnar stacks of the liquid crystal. The dispersion of these nanoparticles has also been observed to reduce the lattice parameter and intracolumnar packing distance, suggesting a modification of the self-assembled structure. rsc.org

Similarly, composites of HAT4 with carbon dots have been investigated. While the liquid crystalline phase of the HAT4 matrix remains largely unchanged with the addition of carbon dots, the electronic and charge transport properties are significantly altered. chemeurope.com These composites have shown a substantial increase in conduction current, although a reduction in charge carrier mobility has also been noted, likely due to surface recombination effects. chemeurope.com

The insertion of a thin layer of HAT4 in organic photovoltaic (OPV) devices, between the hole transport layer and the active layer, has been shown to improve device efficiency. researchgate.net This improvement is linked to the formation of efficient pathways for charge carriers due to the self-assembly of the HAT4 molecules.

The table below provides an overview of some nanomaterial composites based on HAT4 and their enhanced properties:

NanomaterialConcentrationObserved EnhancementReference
Silver NanoparticlesVariousIncreased electrical conductivity by 4-5 orders of magnitude rsc.org rsc.org
Gold Nanoparticles1.2 wt%Increased conductivity by seven orders of magnitude dtu.dk dtu.dk
Carbon DotsVarious10² to 10³ times higher conduction current chemeurope.com chemeurope.com
Copper Nanoparticles0.6 wt%Increased ionic conductivity by two orders of magnitude

Advanced Characterization Techniques for In-Situ Studies of Dynamic Processes

Understanding the dynamic processes of self-assembly and phase transitions in this compound is crucial for controlling its properties and developing new applications. Advanced characterization techniques that allow for in-situ studies are therefore becoming increasingly important.

High-resolution X-ray diffraction is a powerful tool for investigating the structure of liquid crystal phases and their transitions. nih.govresearchgate.net In-situ X-ray diffraction studies, particularly using high-energy synchrotron sources, enable the real-time observation of phase formation and evolution. researchgate.netaps.orgaps.org These techniques can provide detailed information about changes in the lattice parameters, molecular packing, and long-range order during heating, cooling, or under the influence of external fields. researchgate.netaps.orgaps.org For instance, in-situ X-ray scattering can be used to monitor the structural changes as the material transitions from an isotropic liquid to a columnar phase, revealing the kinetics of self-assembly.

While not yet widely reported specifically for this compound, these in-situ techniques are highly applicable. For example, in-situ high-energy X-ray diffraction could be used to study the dynamics of nanoparticle incorporation into the HAT4 matrix and its effect on the columnar structure in real-time.

The following table highlights some advanced characterization techniques and their potential for studying dynamic processes in triphenylene-based liquid crystals:

TechniqueInformation ObtainedRelevance to Dynamic Processes
In-situ High-Energy X-ray DiffractionReal-time structural evolution, phase formation kinetics, changes in lattice parameters researchgate.netaps.orgaps.orgDirect observation of self-assembly, phase transitions, and the effect of external stimuli.
Time-Resolved SpectroscopyExcited-state dynamics, energy transfer processesUnderstanding the photophysical processes that are key to optoelectronic applications.
In-situ Atomic Force Microscopy (AFM)Real-time imaging of surface morphology and self-assembly at the nanoscaleVisualization of the formation and evolution of columnar structures on a substrate.

Application of Machine Learning and Artificial Intelligence in Materials Discovery for Discotic Liquid Crystals

The vast chemical space of possible triphenylene derivatives makes the experimental discovery of new materials with desired properties a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this discovery process by predicting material properties from their chemical structure.

Quantitative Structure-Property Relationship (QSPR) models are a key aspect of this approach. chemrxiv.orgnih.govnih.govyoutube.comresearchgate.net QSPR studies aim to establish a mathematical relationship between the molecular structure (described by a set of descriptors) and a specific property of interest, such as the clearing point, charge carrier mobility, or absorption spectrum. chemrxiv.orgnih.govnih.govyoutube.comresearchgate.net For discotic liquid crystals, ML algorithms like neural networks and decision trees can be trained on existing experimental data to predict the properties of new, untested molecules. github.comresearchgate.netnih.gov

For example, ML models have been used to predict the reflected wavelength of liquid crystal mixtures, which determines their structural color. github.com Decision tree regression has been identified as a particularly effective model for this purpose, outperforming traditional models. github.com Similar approaches could be applied to predict the electronic properties of triphenylene derivatives by correlating structural features, such as the nature and length of the alkoxy chains, with properties like the HOMO/LUMO levels and charge mobility.

While the direct application of ML to this compound and its derivatives is still in its early stages, the foundational work in the broader field of liquid crystals indicates a significant potential for these computational tools to guide the synthesis of the next generation of discotic liquid crystal materials.

Potential for Sustainable and Bio-Inspired Electronic Materials Development

The increasing focus on sustainability in materials science is driving research into greener synthesis methods and the development of bio-inspired electronic materials. For triphenylene-based compounds, this includes exploring more environmentally friendly synthetic routes and harnessing the principles of biological self-assembly.

Greener synthesis approaches for liquid crystals are being developed that utilize less hazardous solvents, employ more efficient catalysts, and aim for higher yields with fewer byproducts. chemeurope.comwhiterose.ac.ukuni-halle.desciencedaily.com For instance, multicomponent reactions that combine several synthetic steps into one can save energy and reduce waste. chemeurope.comuni-halle.desciencedaily.com The electrochemical synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a key precursor for HAT4, in the more environmentally benign solvent propylene (B89431) carbonate represents a step towards a more sustainable production process. beilstein-journals.org

Bio-inspired approaches are also gaining traction. The self-assembly of biological molecules, such as DNA, provides a powerful paradigm for the bottom-up fabrication of complex nanostructures. rsc.orgresearchgate.netillinois.edu Researchers are exploring the creation of hybrid materials that combine the programmable self-assembly of DNA with the electronic properties of organic molecules like triphenylenes. rsc.orgresearchgate.net Such DNA-triphenylene hybrids could potentially be programmed to form specific nano-architectures for applications in ultra-scaled electronics. researchgate.net The inherent ability of triphenylene derivatives to self-assemble into well-ordered columnar structures is itself a bio-mimetic principle that can be further exploited in the design of new functional materials.

The development of these sustainable and bio-inspired approaches holds the promise of creating a new generation of electronic materials based on this compound and its derivatives that are not only high-performing but also environmentally responsible.

Q & A

Q. How can synthetic methods for 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) be optimized to achieve high purity and yield?

The synthesis of HHTP typically involves dealkylation of alkoxy precursors (e.g., hexamethoxytriphenylene) using boron tribromide (BBr₃) in dichloromethane at 20°C, yielding nearly quantitative conversion . However, traditional dealkylation often produces colored byproducts (e.g., quinoid species), requiring additional purification steps. An alternative electrolysis method in propylene carbonate avoids over-oxidation and yields a pure product via acidic cleavage of ketal intermediates, simplifying filtration . For optimization, researchers should:

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates/byproducts.
  • Use controlled electrolysis conditions (e.g., low current density) to prevent over-oxidation.
  • Employ acetic acid with trace water to hydrolyze ketals efficiently .

Q. What characterization techniques are essential for verifying the structural integrity of HHTP derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and hydroxyl group positions .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and purity .
  • X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves spatial arrangement .
  • UV-vis and Fluorescence Spectroscopy : To assess π-conjugation and electronic properties, critical for applications in optoelectronics .

Q. How can solubility challenges of HHTP in organic solvents be addressed for solution-based applications?

HHTP’s limited solubility stems from strong intermolecular hydrogen bonding. Strategies include:

  • Derivatization : Introducing alkyl or alkoxy chains (e.g., hexyloxy groups) via Williamson ether synthesis to enhance solubility in non-polar solvents .
  • Co-solvent Systems : Using mixtures like 1,4-dioxane/mesitylene (1:1 v/v) for solvothermal synthesis of covalent organic frameworks (COFs) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported cytotoxicity data for HHTP?

Discrepancies in cytotoxicity studies (e.g., cell viability assays) may arise from redox-active hydroxyl groups generating reactive oxygen species (ROS). To address this:

  • Electrochemical Analysis : Use cyclic voltammetry to identify redox potentials and correlate with ROS generation .
  • Spectroelectrochemistry : Monitor UV-vis changes during oxidation/reduction to track stable intermediates .
  • Multi-Assay Validation : Combine MTT, Annexin V, and ROS-specific assays under controlled oxygen levels to isolate HHTP’s effects .

Q. How can HHTP be integrated into covalent organic frameworks (COFs) for tailored electronic properties?

HHTP serves as a hexagonal node in COFs when reacted with boronic acid derivatives. Methodological considerations:

  • Monomer Stoichiometry : Use a 1:1 molar ratio of HHTP to tetrahydroxydiborane to ensure periodic hexagonal networks .
  • Solvothermal Conditions : Optimize reaction time (72–96 hours) and temperature (120°C) in 1,4-dioxane/mesitylene for crystallinity .
  • Post-Synthetic Modification : Introduce redox-active moieties (e.g., ferrocene) via Sonogashira coupling to enhance conductivity .

Q. How do synthesis route discrepancies (e.g., electrolysis vs. dealkylation) impact HHTP’s applicability in catalysis?

Traditional dealkylation with BBr₃ may leave trace boron residues, which could interfere with catalytic activity. In contrast, electrolysis-derived HHTP is boron-free, making it preferable for:

  • Metal-Free Catalysis : Utilize pristine HHTP’s redox-active sites for aerobic oxidations .
  • Heterogeneous Support : Anchor HHTP on mesoporous silica via hydroxyl group coordination for recyclable catalysts .

Q. What strategies mitigate batch-to-batch variability in HHTP-based materials?

Variability often stems from incomplete dealkylation or solvent impurities. Solutions include:

  • Strict Solvent Drying : Use molecular sieves for dichloromethane in BBr₃-mediated synthesis .
  • In Situ Monitoring : Employ Raman spectroscopy during electrolysis to detect over-oxidation .
  • Standardized Post-Purification : Gradient recrystallization from ethanol/water (7:3 v/v) to remove oligomeric byproducts .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting reports on HHTP’s fluorescence quantum yield?

Divergent fluorescence data may arise from aggregation-induced quenching or solvent polarity effects. Recommendations:

  • Solvent Screening : Test quantum yield in solvents with varying polarity (e.g., hexane vs. DMSO) .
  • Concentration-Dependent Studies : Dilute samples to ≤10⁻⁵ M to minimize aggregation .
  • Reference Standards : Compare with known fluorophores (e.g., quinine sulfate) under identical instrumental settings .

Q. What experimental controls are critical when assessing HHTP’s enzymatic inhibition potential?

  • Blank Substrates : Use unfunctionalized triphenylene to isolate hydroxyl group effects.
  • Redox Buffers : Add catalase/superoxide dismutase to distinguish ROS-mediated vs. direct inhibition .
  • Time-Resolved Assays : Monitor enzyme activity over 24–72 hours to capture delayed effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.